Cas no 1909-25-7 (N-(p-Methylphenacyl)-phthalimide)

N-(p-Methylphenacyl)-phthalimide is a specialized organic compound featuring a phthalimide core substituted with a p-methylphenacyl group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized derivatives. The p-methylphenacyl moiety enhances its solubility in organic solvents, facilitating reactions under mild conditions. Its crystalline nature ensures high purity and ease of handling. The compound is often employed in photochemical studies and as a precursor for bioactive molecules, leveraging its stability and well-defined functional groups. Its consistent performance and versatility make it a reliable choice for research and industrial applications.
N-(p-Methylphenacyl)-phthalimide structure
1909-25-7 structure
Product Name:N-(p-Methylphenacyl)-phthalimide
CAS No:1909-25-7
MF:C17H13NO3
MW:279.290024518967
MDL:MFCD15280433
CID:1063666
PubChem ID:11987559
Update Time:2025-06-08

N-(p-Methylphenacyl)-phthalimide Chemical and Physical Properties

Names and Identifiers

    • N-(p-Methylphenacyl)-phthalimide
    • 2-[2-(4-methylphenyl)-2-oxoethyl]isoindole-1,3-dione
    • N-(p-Methylphenacyl)
    • BAA90925
    • 2-(2-oxo-2-p-tolylethyl)isoindoline-1,3-dione
    • MWKJMOAIQHMKGZ-UHFFFAOYSA-N
    • 2-(2-Oxo-2-p-tolyl-ethyl)-isoindole-1,3-dione
    • 2-(2-Oxo-2-(p-tolyl)ethyl)isoindoline-1,3-dione
    • 2-[2-(4-Methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
    • 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-
    • DB-265882
    • 2-Phthalimido-4 -methylacetophenone
    • 1909-25-7
    • AKOS008333205
    • SCHEMBL1906596
    • DTXSID70475261
    • 2-[2-(4-methylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione
    • MDL: MFCD15280433
    • Inchi: 1S/C17H13NO3/c1-11-6-8-12(9-7-11)15(19)10-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3
    • InChI Key: MWKJMOAIQHMKGZ-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(N1CC(C1C=CC(C)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 279.08959
  • Monoisotopic Mass: 279.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 462.2±28.0 °C at 760 mmHg
  • PSA: 54.45

N-(p-Methylphenacyl)-phthalimide Security Information

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Additional information on N-(p-Methylphenacyl)-phthalimide

Introduction to N-(p-Methylphenacyl)-phthalimide and Its Applications in Modern Chemical Biology

N-(p-Methylphenacyl)-phthalimide, a compound with the CAS number 1909-25-7, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its versatile applications in drug discovery and molecular pharmacology. The N-(p-Methylphenacyl)-phthalimide molecule, featuring a phthalimide core appended with a p-methylphenacyl substituent, exhibits remarkable chemical and biological properties that make it a valuable candidate for further exploration.

The phthalimide moiety is well-documented for its role in various biological processes, including enzyme inhibition and metal chelation. This structural feature contributes to the compound's stability and reactivity, making it an attractive scaffold for medicinal chemistry. In contrast, the p-methylphenacyl group introduces additional functionalization possibilities, enabling modifications that can fine-tune the compound's pharmacokinetic and pharmacodynamic profiles. Such dual functionality has been exploited in recent years to develop novel therapeutic agents targeting complex diseases.

Recent studies have highlighted the potential of N-(p-Methylphenacyl)-phthalimide in addressing neurological disorders. The compound's ability to interact with specific protein targets has been investigated extensively, revealing its promise as a neuroprotective agent. For instance, research indicates that it may modulate the activity of enzymes involved in neuroinflammation, such as COX-2 and lipoxygenase pathways. These findings are particularly relevant in the context of Alzheimer's disease and Parkinson's disease, where inflammation plays a critical role in disease progression.

The synthesis of N-(p-Methylphenacyl)-phthalimide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations have been instrumental in achieving high regioselectivity and enantioselectivity. These advancements underscore the importance of innovative synthetic strategies in developing complex molecules like N-(p-Methylphenacyl)-phthalimide.

In addition to its therapeutic applications, N-(p-Methylphenacyl)-phthalimide has shown promise as a tool compound in biochemical research. Its interaction with biological targets has provided insights into molecular mechanisms underlying various diseases. For example, studies using computational modeling have predicted how the compound binds to specific enzymes, offering a rational basis for designing more potent derivatives. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling rapid screening of potential candidates.

The pharmacokinetic properties of N-(p-Methylphenacyl)-phthalimide have also been thoroughly evaluated to ensure its suitability for clinical translation. Preliminary studies indicate favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. Furthermore, the compound exhibits low toxicity profiles in preclinical models, suggesting its potential as a lead candidate for further development. These attributes align with current trends in pharmaceutical innovation, where compounds with minimal side effects are highly sought after.

Future directions in the study of N-(p-Methylphenacyl)-phthalimide include exploring its role in combination therapies. The compound's dual functionality makes it an excellent candidate for synergistic approaches with other drugs or small molecules. Such combinations could enhance therapeutic outcomes while reducing individual drug dosages, thereby minimizing adverse effects. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into clinical practice.

The broader impact of N-(p-Methylphenacyl)-phthalimide extends beyond individual research projects. It exemplifies how interdisciplinary approaches can lead to breakthroughs in chemical biology and medicine. By integrating knowledge from organic chemistry, biochemistry, and pharmacology, scientists can develop innovative solutions to complex health challenges. This collaborative spirit is vital for advancing the field and improving patient care.

In conclusion, N-(p-Methylphenacyl)-phthalimide (CAS no: 1909-25-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for studying neurological disorders and designing novel therapeutic agents. As research continues to uncover new applications for this molecule, it will undoubtedly play a crucial role in shaping the future of chemical biology and drug discovery.

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